Prephenic acid barium salt, >=75%

CAS No.:

Cat. No.: VC16183518

Molecular Formula: C10H10BaO6

Molecular Weight: 363.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BaO6 |

|---|---|

| Molecular Weight | 363.51 g/mol |

| Standard InChI | InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16); |

| Standard InChI Key | WLDGPKQVTPQWPH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O.[Ba] |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Formula

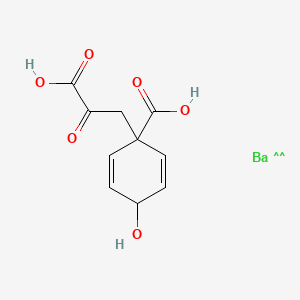

Prephenic acid barium salt is formally designated as 1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid barium salt, with the molecular formula C₁₀H₈O₆Ba and a molecular weight of 361.49 g/mol . Discrepancies in reported molecular weights (e.g., 365.53 g/mol in some sources ) may arise from variations in hydration states or purity grades. The compound’s structure features a bicyclic cyclohexadiene system with carboxylate, hydroxyl, and ketone functional groups, stabilized by barium ions .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈O₆Ba | |

| Molecular Weight | 361.49 g/mol | |

| Appearance | Solid, crystalline to amorphous | |

| Purity | ≥75% (commonly available) | |

| Solubility | Limited aqueous solubility |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Prephenic acid barium salt is derived from chorismic acid, a shikimate pathway intermediate, via enzymatic rearrangement catalyzed by chorismate mutase . The process involves:

-

Fermentation: Chorismic acid is extracted from microbial cultures (e.g., Escherichia coli mutants) .

-

Chemical Conversion: Chorismic acid reacts with barium hydroxide under controlled pH (8.0–9.0) and temperature (70°C) to yield the barium salt .

-

Purification: Chromatographic techniques isolate the product, achieving ≥75% purity .

Industrial Manufacturing

Large-scale production leverages genetically engineered microorganisms optimized for chorismic acid overproduction. American Elements reports capabilities to synthesize ultra-high-purity grades (up to 99.99999%) under ASTM standards, though ≥75% remains standard for most research applications .

Table 2: Synthesis Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| pH | 8.0 (50 mM phosphate buffer) | 90% conversion |

| Temperature | 70°C, 1 hour | Prephenate yield |

| Catalytic Efficiency | Chorismate mutase | Rate: 2.5 µmol/min/mg |

Biological Role and Research Applications

Biosynthetic Pathway Integration

Prephenic acid occupies a central position in the shikimate pathway, bifurcating into:

-

Phenylalanine: Via dehydration by prephenate dehydratase to phenylpyruvate .

-

Tyrosine: Through NAD⁺-dependent oxidation by prephenate dehydrogenase to 4-hydroxyphenylpyruvate .

Metabolic Engineering Insights

Studies utilizing prephenic acid barium salt have elucidated regulatory mechanisms in amino acid biosynthesis, particularly feedback inhibition by phenylalanine and tyrosine . Its instability in free acid form necessitates the barium salt for in vitro assays, enabling precise kinetic analyses of shikimate pathway enzymes .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H301 | Acute toxicity (oral) | Use gloves; avoid ingestion |

| H311 | Acute toxicity (dermal) | Wear protective clothing |

| H315 | Skin irritation | Immediate washing if exposed |

Exposure Management

-

Inhalation: May cause respiratory irritation; use fume hoods .

-

Storage: Keep in airtight containers at 2–8°C, away from acids .

| Supplier | Purity | Packaging | Price (USD) | Lead Time |

|---|---|---|---|---|

| Aladdin Scientific | ≥75% | 5 mg, 10 mg | $224.90–404 | 8–12 weeks |

| American Elements | 99.99% | Bulk orders | Custom | Immediate dispatch |

Custom Synthesis Options

American Elements provides tailored synthesis services for proprietary formulations, including isotopic labeling (e.g., ¹³C, ²H) for tracer studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume